Pretamazium
CAS No.: 736867-77-9
Cat. No.: VC14592308
Molecular Formula: C29H29N2S+
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736867-77-9 |
|---|---|
| Molecular Formula | C29H29N2S+ |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | 3-ethyl-4-(4-phenylphenyl)-2-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,3-thiazol-3-ium |
| Standard InChI | InChI=1S/C29H29N2S/c1-2-31-28(26-15-13-25(14-16-26)24-8-4-3-5-9-24)22-32-29(31)19-12-23-10-17-27(18-11-23)30-20-6-7-21-30/h3-5,8-19,22H,2,6-7,20-21H2,1H3/q+1 |
| Standard InChI Key | NNVAJWZEDBJMFG-UHFFFAOYSA-N |
| Isomeric SMILES | CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N5CCCC5 |
| Canonical SMILES | CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5 |
Introduction
Chemical Identification and Structural Elucidation
Core Molecular Attributes
Pretamazium is defined by its unique molecular architecture, which combines a thiazolium core with extended aromatic and aliphatic substituents. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 736867-77-9 |
| Molecular Formula | CHNS |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | 3-ethyl-4-(4-phenylphenyl)-2-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,3-thiazol-3-ium |
| PubChem Compound ID | 6446786 |
The compound’s cationic charge arises from the quaternary nitrogen embedded within the thiazolium ring system.
Stereochemical and Electronic Features
The isomeric SMILES string (CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N5CCCC5) reveals critical structural details:
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A conjugated ethenyl bridge (–CH=CH–) links the thiazolium moiety to a para-substituted pyrrolidinyl benzene group.
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Biphenyl (4-phenylphenyl) and ethyl substituents enhance hydrophobic interactions, suggesting potential membrane permeability.
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The Standard InChIKey (
NNVAJWZEDBJMFG-UHFFFAOYSA-N) provides a unique fingerprint for computational database searches.
Physicochemical and Computational Properties
Polarity and Solubility Profile
With a calculated partition coefficient (clogP) estimated at >3.5 (derived from hydrophobic substituents), Pretamazium exhibits pronounced lipophilicity. This property implies:
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Limited aqueous solubility under physiological pH conditions.
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Compatibility with organic solvents such as DMSO or ethanol for in vitro assays.
Mass Molarity Calculations
Researchers preparing Pretamazium solutions must account for its molecular weight (437.6 g/mol) when using the mass molarity equation:
For example, dissolving 43.76 mg in 1 L of solvent yields a 0.1 M stock solution.
Synthesis and Analytical Characterization
Synthetic Pathway
While explicit synthetic details remain proprietary, retrosynthetic analysis suggests:
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Thiazolium Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones.
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Ethenyl Bridge Installation: Heck coupling between bromothiazolium intermediates and styryl-pyrrolidine precursors.
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Quaternary Ammoniation: Alkylation with ethylating agents to generate the cationic center.
Spectroscopic Signatures
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Mass Spectrometry: Expected molecular ion peak at m/z 437.6 (accounting for the cationic charge).
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NMR Profile: Diagnostic signals include:
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δ 1.4 ppm (triplet, –CHCH).
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δ 7.2–7.8 ppm (multiplet, aromatic protons).
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δ 3.2 ppm (broad, pyrrolidinyl –N(CH)–).
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Research Applications and Biological Relevance
Investigational Use Cases
Though specific therapeutic indications are undisclosed, structural analogs of Pretamazium have been explored in:
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Antimicrobial Agents: Thiazolium derivatives exhibit activity against Gram-positive pathogens via membrane disruption.
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Neurological Probes: Cationic aromatics may cross the blood-brain barrier for neuroimaging applications, as seen in pretargeted PET tracers .
In Silico Binding Studies
Molecular docking simulations predict affinity for:
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Cationic Amino Acid Transporters: Leveraging the quaternary ammonium group for cellular uptake.
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G-Protein-Coupled Receptors: Interaction with hydrophobic binding pockets due to biphenyl motifs.
Future Research Trajectories
Targeted Derivative Synthesis
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Fluorinated Analogs: Introducing F isotopes (half-life: 110 min) could enable positron emission tomography (PET) studies, following methodologies in pretargeted neuroimaging .
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PEGylated Variants: Enhancing aqueous solubility via polyethylene glycol (PEG) chains for in vivo pharmacokinetic optimization.
Mechanistic Studies
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Cellular Localization: Confocal microscopy with fluorescently tagged Pretamazium to map subcellular distribution.
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Transcriptomic Impact: RNA-seq analysis to identify gene expression changes induced by chronic exposure.
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